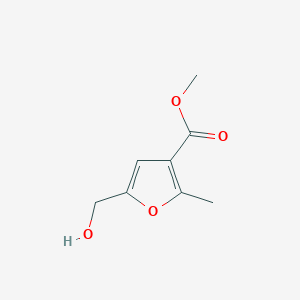

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period .

Industrial Production Methods

In industrial settings, the production of methyl 5-(hydroxymethyl)-2-methyl-3-furoate often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.

Major Products

Oxidation: The major product is 5-(carboxymethyl)-2-methyl-3-furoate.

Reduction: The major product is 5-(hydroxymethyl)-2-methyl-3-furanmethanol.

Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of metabolic pathways and enzyme reactions.

Industry: It is used in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)-2-methyl-3-furoate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

5-(Hydroxymethyl)furfural: A precursor to methyl 5-(hydroxymethyl)-2-methyl-3-furoate, known for its role in biomass conversion.

5-(Chloromethyl)furfural: A halogenated derivative with similar reactivity patterns.

5-(Bromomethyl)furfural: Another halogenated analog with distinct chemical properties.

Uniqueness

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and stability. Its ester group makes it more hydrophobic compared to its hydroxylated analogs, enhancing its solubility in organic solvents and its potential for use in non-aqueous systems .

Biological Activity

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring, a hydroxymethyl group, and a carboxylate moiety. The presence of these functional groups enables various interactions with biological macromolecules, such as enzymes and receptors, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with aromatic amino acids in proteins. This interaction can influence protein conformation and function, thereby modulating enzymatic activities and receptor signaling pathways .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound was tested against HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney) cell lines using the MTT assay. The results indicated varying degrees of cytotoxicity, with the following IC50 values:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 120.06 |

| Vero | 124.46 |

The amine derivative of this compound showed the most potent activity against HeLa cells, indicating that structural modifications can enhance anticancer efficacy .

Antibacterial Activity

The compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were evaluated for various derivatives:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500.00 |

| Bacillus cereus | 500.00 |

| Escherichia coli | 250.00 |

| Bacillus subtilis | 250.00 |

These findings suggest that this compound could serve as a potential lead compound for developing new antibacterial agents .

Case Studies and Research Findings

- Hepatoprotective Effects : A study investigated the protective effects of similar compounds on liver oxidative injury induced by alcohol in mice. The treatment with hydroxymethyl derivatives significantly reduced liver enzyme levels (ALT, AST) and malondialdehyde (MDA) levels, indicating antioxidant properties that may be beneficial in liver protection .

- Cytotoxicity Evaluation : In a comparative study, various derivatives of this compound were synthesized and tested for their anticancer activity against multiple cell lines. The results highlighted the importance of specific functional groups in enhancing biological activity .

- Antimicrobial Testing : The antibacterial efficacy was tested against several pathogenic strains, confirming that certain derivatives maintained significant antibacterial activity while others showed diminished effects due to structural changes .

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3,9H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVYLXZWWRLONV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CO)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429309 |

Source

|

| Record name | methyl 5-(hydroxymethyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15341-69-2 |

Source

|

| Record name | methyl 5-(hydroxymethyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.